4-cyclobutyl-N-(4-fluorobenzyl)-1,4-diazepane-1-carboxamide
Description
Properties
IUPAC Name |
4-cyclobutyl-N-[(4-fluorophenyl)methyl]-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O/c18-15-7-5-14(6-8-15)13-19-17(22)21-10-2-9-20(11-12-21)16-3-1-4-16/h5-8,16H,1-4,9-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJLDVAXTXMWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutyl-N-(4-fluorobenzyl)-1,4-diazepane-1-carboxamide typically involves the following steps:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions.
Introduction of the Cyclobutyl Group: This step may involve the alkylation of the diazepane ring with a cyclobutyl halide or a similar reagent.
Attachment of the Fluorobenzyl Group: This can be done through nucleophilic substitution reactions, where the diazepane nitrogen attacks a fluorobenzyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions could target the diazepane ring or the fluorobenzyl group, potentially leading to the formation of amines or hydrocarbons.
Substitution: The fluorobenzyl group may participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Formation of cyclobutanone or cyclobutanol derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-cyclobutyl-N-(4-fluorobenzyl)-1,4-diazepane-1-carboxamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems.
Medicine: Possible development as a pharmaceutical agent, particularly for its potential effects on the central nervous system.
Industry: Use in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-cyclobutyl-N-(4-fluorobenzyl)-1,4-diazepane-1-carboxamide would depend on its specific biological targets. Generally, diazepane derivatives may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Fluorobenzyl)-2-methyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxamide (Compound 23)
Structural Similarities :
- Both compounds share the N-(4-fluorobenzyl)carboxamide moiety, which enhances binding affinity to biological targets through π-π stacking and hydrophobic interactions.
- The carboxamide group serves as a hydrogen-bond acceptor, a critical feature for molecular recognition.
Key Differences :
- Core Structure : Compound 23 contains a six-membered phthalazine ring with two ketone groups, whereas the target compound features a seven-membered diazepane ring without carbonyl functionalities.
- Substituents : The diazepane derivative includes a cyclobutyl group , which introduces steric bulk and may restrict conformational mobility compared to the methyl group in Compound 23.
Functional Implications :
- The phthalazine core in Compound 23 is redox-active, making it suitable for applications in chemiluminescence (e.g., luminol derivatives for imaging) .
- The diazepane core in the target compound likely prioritizes receptor engagement over redox activity, suggesting divergent therapeutic or diagnostic applications.
4-Fluorobenzyl-Substituted Cyclotriphosphazene Derivatives
Structural Similarities :
Key Differences :
- Core Chemistry: Cyclotriphosphazenes are inorganic phosphorus-nitrogen rings with spirocyclic or geminal substitution patterns, contrasting with the organic diazepane core.
- Functional Groups : Cyclotriphosphazenes often incorporate amine or alkoxide substituents, enabling interactions with DNA (e.g., plasmid pBR322 binding) or microbial membranes, whereas the diazepane derivative’s carboxamide group may favor enzyme or receptor targeting .
Activity Comparison :
- Cyclotriphosphazenes exhibit broad-spectrum antimicrobial activity (e.g., against E. coli and C. albicans) due to their charged or hydrogen-bonding substituents.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Pharmacokinetic Predictions : The diazepane derivative’s cyclobutyl group may improve blood-brain barrier penetration compared to phthalazine analogs, but this requires experimental validation.
- Synthetic Challenges : Unlike cyclotriphosphazenes, which require specialized phosphazene chemistry, the diazepane derivative’s synthesis likely employs standard carboxamide coupling strategies (e.g., EDCI/HOBt activation) .
- Gaps in Data: No direct studies on the target compound’s biological activity or stability are available.
Biological Activity
4-Cyclobutyl-N-(4-fluorobenzyl)-1,4-diazepane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutyl group and a fluorobenzyl moiety attached to a diazepane ring, which contributes to its unique chemical properties. The presence of the fluorine atom may enhance lipophilicity and influence receptor binding affinity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Receptor Binding : The fluorobenzyl group may enhance binding to specific receptors, potentially modulating neurotransmitter systems.
- Cholinesterase Inhibition : Similar diazepane derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's .
Antimicrobial and Anticancer Properties
Research indicates that compounds similar to this compound exhibit antimicrobial and anticancer activities. For instance, studies have demonstrated moderate inhibition against various bacterial strains and cancer cell lines, suggesting potential therapeutic applications in infectious diseases and oncology .
Case Studies
- Inhibition of Cholinesterases : A study on related compounds showed that modifications in the diazepane structure could lead to significant inhibition of AChE with IC50 values comparable to established drugs like rivastigmine . This indicates the potential utility of this compound in treating cognitive disorders.
- Antimicrobial Activity : Another study evaluated the antibacterial effects of diazepane derivatives against Mycobacterium tuberculosis, revealing promising results that warrant further investigation into their use as novel antimicrobial agents .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
